Home > Products > Screening Compounds P36612 > 24,25-Dihydroxyfusidic Acid
24,25-Dihydroxyfusidic Acid -

24,25-Dihydroxyfusidic Acid

Catalog Number: EVT-14250444
CAS Number:
Molecular Formula: C31H50O8
Molecular Weight: 550.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

24,25-Dihydroxyfusidic acid is a synthetic derivative of fusidic acid, characterized by its chemical formula C31H50O8\text{C}_{31}\text{H}_{50}\text{O}_{8} and a molecular weight of 550.7 g/mol. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in treating skin diseases and certain types of leukemia and tumors. It has garnered attention for its role in cellular signaling pathways and gene expression modulation, making it a valuable subject of study in both biological and pharmaceutical research .

Source

The compound is synthesized from fusidic acid, which is derived from the fungus Fusidium coccineum. The synthesis involves several chemical transformations that enhance its biological activity and specificity .

Classification

24,25-Dihydroxyfusidic acid is classified as a steroid-like compound due to its structural features that resemble steroid hormones, although it does not exhibit typical steroid pharmacological activities such as hormonal or anti-inflammatory effects. It falls under the category of antibiotics due to its mechanism of action against bacterial protein synthesis .

Synthesis Analysis

Methods

The synthesis of 24,25-dihydroxyfusidic acid typically involves hydrogenation reactions. One common method includes the palladium-catalyzed hydrogenation of fusidic acid, where the double bond between carbon atoms 24 and 25 is reduced, resulting in the formation of the dihydroxy derivative. This reaction is performed under controlled conditions to ensure high yields and purity of the product .

Technical Details

  1. Starting Material: Fusidic acid (1.0 g) is dissolved in ethanol.
  2. Catalyst: Palladium on calcium carbonate (5% by weight) is added.
  3. Reaction Conditions: The mixture is subjected to a vacuum-nitrogen purge and stirred under hydrogen atmosphere for approximately 3 hours.
  4. Purification: The product is purified using thin-layer chromatography and eluted with a mixture of ethyl acetate and petroleum ether .
Molecular Structure Analysis

Structure

The molecular structure of 24,25-dihydroxyfusidic acid features multiple hydroxyl groups that contribute to its biological activity. The detailed structural formula can be represented as follows:

  • IUPAC Name: (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid.

Data

  • CAS Number: 80445-74-5
  • Molecular Formula: C31H50O8\text{C}_{31}\text{H}_{50}\text{O}_{8}
  • Molecular Weight: 550.7 g/mol
  • InChI Key: PGLFLDPZTHZNCH-DMZSZUJBSA-N.
Chemical Reactions Analysis

Reactions

24,25-Dihydroxyfusidic acid can undergo various chemical reactions:

  1. Oxidation: Addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Addition of hydrogen or removal of oxygen utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Replacement of one atom or group with another using halogens or nucleophiles.

Technical Details

The outcomes of these reactions depend on specific conditions such as temperature and solvent choice. For instance:

  • In oxidation reactions at elevated temperatures with strong oxidants can yield different functional groups.
  • Reduction processes are typically performed under an inert atmosphere to prevent unwanted side reactions .
Mechanism of Action

Process

The mechanism of action for 24,25-dihydroxyfusidic acid is primarily linked to its ability to inhibit bacterial protein synthesis. It interferes with the transfer of amino acids from aminoacyl-transfer RNA to ribosomes during protein synthesis. This inhibition can be bacteriostatic or bactericidal depending on the concentration used and the type of bacteria involved .

Data

Research indicates that this compound may also modulate gene expression through interactions with specific cellular pathways involved in inflammation and immune response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white crystalline powder.
  • Solubility: Insoluble in water but freely soluble in organic solvents such as alcohol and chloroform.

Chemical Properties

Key chemical properties include:

  • Stability under various pH conditions.
  • Reactivity towards oxidizing and reducing agents.
  • High melting point indicative of strong intermolecular forces within the crystalline structure .
Applications

Scientific Uses

24,25-Dihydroxyfusidic acid has several applications in scientific research:

  1. Medicinal Chemistry: Used in developing treatments for skin infections and certain cancers due to its antibacterial properties.
  2. Biological Research: Investigated for its role in cellular signaling pathways and gene regulation.
  3. Pharmaceutical Formulations: Incorporated into topical creams for enhanced therapeutic efficacy against bacterial infections .

This compound continues to be an important subject for further research into its potential benefits and applications across various fields including medicine and biochemistry.

Introduction to Fusidic Acid Derivatives in Modern Antibiotic Research

Historical Context of Fusidic Acid as a Steroidal Antibiotic

Fusidic acid (FA), a naturally occurring tetracyclic triterpenoid, was first isolated in 1960 from the fungus Fusidium coccineum [4] [6]. Structurally classified as a steroidal antibiotic due to its chair-boat-chair conformation (Figure 1A,B), it uniquely lacks cross-resistance with other antibiotic classes by targeting bacterial elongation factor G (EF-G) [1] [6]. FA inhibits protein synthesis by stabilizing the EF-G-GDP complex post-GTP hydrolysis, blocking ribosomal translocation and recycling [1] [6]. Clinically introduced in 1962, it became a cornerstone for treating staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA), with topical and systemic formulations widely adopted in Europe and Asia [4] [6]. Despite its narrow spectrum—primarily against Gram-positive bacteria like Staphylococcus spp. and Streptococcus pyogenes—FA’s high bioavailability (>90%) and long half-life (10–14 hours) underscored its therapeutic utility [1] [6]. However, resistance emerged via chromosomal mutations (fusA gene encoding EF-G) or plasmid-borne protective proteins (fusB, fusC, fusD), limiting its monotherapy applications [1] [8].

  • Table 1: Key Structural Features of Fusidic Acid
    FeatureChemical Significance
    Tetracyclic scaffoldChair-boat-chair conformation distinct from natural steroids [1]
    C3/C11 hydroxyl groupsEssential for EF-G binding; modification reduces activity [2] [6]
    C17–C20 double bondZ-configuration critical for antibacterial potency [6] [9]
    C21 carboxylic acidRequired for target engagement; esterification ablates activity [2] [6]

Emergence of 24,25-Dihydroxyfusidic Acid as a Key Derivative

24,25-Dihydroxyfusidic acid (24,25-diOH-FA) represents a strategically engineered derivative designed to overcome limitations of native FA. Its synthesis involves two primary routes:

  • Chemical Hydroxylation: Direct oxidation of FA’s C24–C25 alkene using catalysts like OsO₄ or microbial cytochrome P450 enzymes, yielding syn-diol stereoisomers [3] [7].
  • Biotechnological Modification: Fermentation of Fusidium coccineum mutants optimized for dihydroxylation, achieving titers of 0.8–1.2 g/L [7].

Pharmacological enhancements include:

  • Improved Target Affinity: The 24,25-dihydroxy moiety forms additional hydrogen bonds with EF-G’s domain I residues (e.g., Arg 464), reducing dissociation kinetics by 40% compared to FA [9].
  • Broadened Spectrum: Retains potency against MRSA (MIC = 0.25–0.5 μg/mL) and exhibits enhanced activity against FA-resistant strains harboring fusB (4-fold lower MIC than FA) [2] [7].
  • Synergistic Potential: Combines with rifampin to suppress resistance emergence (<10⁻¹⁰ frequency at 0.5× MIC) [2].
  • Table 2: Comparative Antibacterial Activity of FA Derivatives

    CompoundMIC vs. MRSA (μg/mL)MIC vs. FA-Resistant S. aureusResistance Frequency
    Fusidic Acid (FA)0.12–0.25>2561 × 10⁻⁶
    24,25-Dihydroxy-FA0.25–0.5645 × 10⁻⁹
    17(S),20(S)-Methano-FA0.25>2561 × 10⁻⁷
    C21-Triazole-FA0.78128ND

    Data compiled from [2] [6] [7]. ND = Not Determined.

  • Table 3: Synthesis Methods for 24,25-Dihydroxyfusidic Acid

    MethodReagents/ConditionsYield (%)Stereoselectivity
    Chemical DihydroxylationOsO₄, NMO, acetone/H₂O, 25°C65syn addition
    Microbial TransformationCunninghamella spp., 72h, 28°C42syn addition
    SemisynthesisFA epoxide hydrolysis, pH 1030Variable

Rationale for Structural Modification in Addressing Antimicrobial Resistance

Structural optimization of FA derivatives like 24,25-diOH-FA addresses two critical resistance mechanisms:

Target-Site Mutations

Mutations in fusA (e.g., F88L, L461K) displace FA from EF-G’s hydrophobic pocket, increasing MICs to >256 μg/mL [1] [9]. 24,25-diOH-FA mitigates this by:

  • Enhanced Hydrophilic Interactions: Dihydroxy groups form water-mediated H-bonds with Glu 154 and Arg 464, stabilizing binding even when F88 is mutated to leucine [9].
  • Conformational Restriction: Molecular dynamics simulations show 24,25-diOH-FA reduces EF-G domain I flexibility (RMSF = 0.8 Å vs. 1.5 Å for FA in F88L mutants) [9].

Protective Protein Overexpression

Plasmid-encoded proteins (e.g., FusB) dissociate FA from EF-G-GDP [1] [2]. 24,25-diOH-FA counteracts this via:

  • Steric Hindrance: The bulky dihydroxy group sterically blocks FusB’s access to the EF-G/FA interface [2].
  • Reduced Efflux: Lower logP (2.8 vs. 3.5 for FA) decreases affinity for AcrAB-TolC efflux pumps in Gram-negatives, though activity remains Gram-positive-focused [5] [8].

Computational modeling validates these advantages: Free energy calculations (MM/PBSA) show 24,25-diOH-FA binds wild-type EF-G with ΔG = −204.7 kJ/mol, outperforming FA (−165.8 kJ/mol) and mutants [9].

  • Table 4: Resistance Mechanisms and Structural Countermeasures
    Resistance MechanismEffect on FA24,25-diOH-FA Countermeasure
    fusA mutations (e.g., F88L)Loss of hydrophobic contactsAdditional H-bonds with domain I residues
    FusB/FusD proteinsEF-G/FA complex dissociationSteric blockade of protective protein binding
    fusC plasmid acquisitionRibosome shieldingUnaffected (same EF-G binding site)
    Efflux pump upregulationReduced intracellular concentrationLower logP limits AcrAB affinity

Properties

Product Name

24,25-Dihydroxyfusidic Acid

IUPAC Name

2-(16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene)-5,6-dihydroxy-6-methylheptanoic acid

Molecular Formula

C31H50O8

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)

InChI Key

PGLFLDPZTHZNCH-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.